molecular formula C9H12N4O4S B6082848 ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate

ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate

Cat. No. B6082848
M. Wt: 272.28 g/mol
InChI Key: HSWWCHOXVDPJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate, also known as EACT, is a chemical compound that has been studied for its potential use in scientific research. EACT has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of beta-amyloid plaques in the brain. This compound has also been shown to have anti-inflammatory effects and to inhibit the activity of various enzymes and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate in lab experiments is its potential use in cancer therapy and the treatment of Alzheimer's disease. This compound has been shown to have promising results in these areas, making it a potential candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines, making it important to use caution when working with this compound.

Future Directions

There are many future directions for research on ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate. One area of research could be to investigate the potential use of this compound in combination with other compounds for the treatment of cancer and Alzheimer's disease. Another area of research could be to investigate the mechanism of action of this compound in more detail, in order to better understand its effects on the body. Additionally, research could be conducted to optimize the synthesis method of this compound, in order to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate involves the reaction of ethyl carbamate with 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions and using a more efficient catalyst.

Scientific Research Applications

Ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

ethyl N-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4S/c1-2-17-9(16)13-7(15)4-18-8-11-5(10)3-6(14)12-8/h3H,2,4H2,1H3,(H,13,15,16)(H3,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWWCHOXVDPJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=NC(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.